molecular formula C8H8BrN3 B1358433 6-bromo-2,7-dimethyl-3H-imidazo[4,5-b]pyridine CAS No. 954238-09-6

6-bromo-2,7-dimethyl-3H-imidazo[4,5-b]pyridine

Cat. No.: B1358433
CAS No.: 954238-09-6
M. Wt: 226.07 g/mol
InChI Key: LWFMUKDBYLABGX-UHFFFAOYSA-N
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Description

“6-bromo-2,7-dimethyl-3H-imidazo[4,5-b]pyridine” is a chemical compound with the CAS Number: 954238-09-6 . It has a molecular weight of 226.08 and its IUPAC name is the same as the common name .


Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridine derivatives has been described in various studies . For instance, one method involves the condensation reaction of 2-amino-3-hydroxypyridine with different carboxylic acids by microwave-assisted heating . Another approach proposes the formation of an imidazoline intermediate, which exists in equilibrium with its protonated form in the presence of acid .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by an imidazole ring fused with a pyridine moiety . The InChI code for this compound is 1S/C8H8BrN3/c1-4-6(9)3-10-8-7(4)11-5(2)12-8/h3H,1-2H3,(H,10,11,12) .


Chemical Reactions Analysis

Imidazo[4,5-b]pyridines have been found to participate in various chemical reactions . For example, a methylene group in a substituent at one of the exocyclic nitrogen atoms can be oxidized, and subsequent cyclization in the presence of sulfuryl chloride leads to imidazopyridine if the second NH2 group is free .

Scientific Research Applications

Corrosion Inhibition

6-Bromo-2,7-dimethyl-3H-imidazo[4,5-b]pyridine derivatives have been evaluated for their performance in inhibiting mild steel corrosion. These derivatives exhibit high inhibition efficiency, acting as mixed-type inhibitors, supported by various techniques including potentiodynamic polarization, electrochemical impedance spectroscopy, and scanning electron microscopy. Density functional theory and molecular dynamic simulation corroborate these findings (Saady et al., 2021).

Anticancer and Antimicrobial Activity

Synthesis of new 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives shows promising antibacterial and antifungal activities. Some compounds exhibit significant anticancer activity against breast cancer cell lines, indicating the potential of the imidazo[4,5-b]pyridine moiety as a template for developing anticancer and antimicrobial agents (Shelke et al., 2017).

Molecular Structure Analysis

Studies on the molecular structure of this compound derivatives have been conducted using techniques like single crystal X-ray diffraction. These studies focus on the molecular geometry in the solid state and explore intermolecular interactions like hydrogen bonding and π-π interactions, crucial for understanding the compound's properties (Rodi et al., 2013).

Corrosion Inhibition and Adsorption Studies

Further investigation into the adsorption and inhibitory effect of 6-bromo-imidazo[4,5-b]pyridine derivatives on mild steel corrosion in acidic media has been done. These studies incorporate a combination of experimental techniques and quantum chemical calculations, indicating a high corrosion inhibition efficiency and providing insights into the adsorption process (Saady et al., 2020).

Safety and Hazards

The safety information available indicates that this compound is associated with several hazard statements: H302+H312+H332;H315;H319;H335 . The precautionary statements include P280;P260 . This suggests that the compound may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

6-bromo-2,7-dimethyl-3H-imidazo[4,5-b]pyridine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to form stable complexes with enzymes such as kinases and proteases, which are crucial for cellular signaling and protein degradation . The interactions between this compound and these enzymes often involve hydrogen bonding and π-π stacking, which stabilize the enzyme-substrate complex and enhance the compound’s biochemical activity .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving kinases, leading to altered gene expression and cellular metabolism . In cancer cells, this compound has demonstrated the ability to inhibit cell proliferation and induce apoptosis, making it a potential candidate for anticancer therapy . Additionally, this compound can modulate immune cell function, enhancing the body’s ability to fight infections .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the active sites of enzymes through hydrogen bonds and hydrophobic interactions, leading to enzyme inhibition or activation . For instance, this compound can inhibit kinases by occupying their ATP-binding sites, thereby preventing phosphorylation of target proteins . This inhibition disrupts cellular signaling pathways and affects gene expression, ultimately altering cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has shown good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have revealed that this compound can maintain its biochemical activity and continue to influence cellular processes such as gene expression and metabolism . Prolonged exposure to high concentrations may lead to cellular toxicity and adverse effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has shown therapeutic potential, particularly in cancer and infection models . It can inhibit tumor growth and enhance immune responses without causing significant toxicity . At high doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dose optimization to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . The metabolic pathways of this compound can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in target tissues . Additionally, binding proteins such as albumin can enhance the solubility and stability of this compound in the bloodstream, promoting its distribution to various organs .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications . In the nucleus, this compound can interact with transcription factors and influence gene expression . In the mitochondria, it can affect cellular respiration and energy production . The precise subcellular localization of this compound determines its specific biochemical and cellular effects .

Properties

IUPAC Name

6-bromo-2,7-dimethyl-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-4-6(9)3-10-8-7(4)11-5(2)12-8/h3H,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWFMUKDBYLABGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=C1Br)N=C(N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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